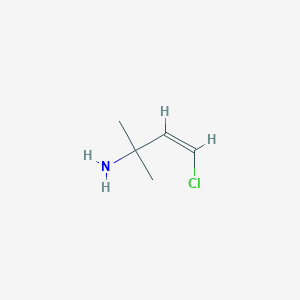

(3Z)-4-Chloro-2-methylbut-3-en-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10ClN |

|---|---|

Molecular Weight |

119.59 g/mol |

IUPAC Name |

(Z)-4-chloro-2-methylbut-3-en-2-amine |

InChI |

InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3- |

InChI Key |

FKZLEYGHXAHJMD-ARJAWSKDSA-N |

Isomeric SMILES |

CC(C)(/C=C\Cl)N |

Canonical SMILES |

CC(C)(C=CCl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3z 4 Chloro 2 Methylbut 3 En 2 Amine

Stereoselective Synthesis of the (3Z)-Isomer

The primary obstacle in synthesizing (3Z)-4-Chloro-2-methylbut-3-en-2-amine is the establishment of the Z-alkene geometry. This requires methods that can selectively form this less thermodynamically stable isomer.

Achieving the Z-configuration often involves the stereoselective addition of functional groups across a carbon-carbon triple bond or the stereoretentive functionalization of a pre-existing Z-alkene.

Z-Selective Halogenation: A plausible route to the target compound could involve the hydrochlorination of an alkyne precursor, such as 2-methyl-3-butyn-2-amine. However, the direct hydrochlorination of terminal alkynes typically follows Markovnikov's rule and can lead to a mixture of stereoisomers. masterorganicchemistry.combeilstein-journals.orgchemistrysteps.com To enforce Z-selectivity, specific catalytic systems are necessary. For instance, ruthenium-catalyzed hydrohalogenation of alkynes has been shown to provide good regioselectivity under mild conditions. nih.govresearchgate.net Another approach is the stereoselective reduction of a chlorinated alkyne. For example, a precursor like 4-chloro-2-methylbut-3-yn-2-amine could be synthesized and then reduced to the corresponding Z-alkene using catalysts like Lindlar's catalyst or other poisoned palladium catalysts, which are well-known for promoting the syn-addition of hydrogen to alkynes.

Z-Selective Amination: The introduction of the amine group with Z-selectivity can be approached through the hydroamination of allenes or alkynes. Gold-catalyzed intermolecular hydroamination of allenes, for example, can produce allylic amines with high E-selectivity, but modifications to the catalyst or substrate might shift the selectivity towards the Z-isomer. beilstein-journals.orgnih.govnih.gov Some palladium-catalyzed allylic amination reactions have shown the ability to retain the geometry of the starting allylic carbonate, which could be a viable strategy if a Z-allylic chloride precursor is used. organic-chemistry.org

The following table summarizes potential catalytic systems for related Z-selective transformations.

| Catalytic System | Transformation | Substrate Type | Reported Z/E Selectivity |

| Cobalt/Xantphos | Hydrosilylation | Allenes | >98:2 (for the Z-allylsilane) |

| Ruthenium Complex | Hydrohalogenation | Alkynes | High regioselectivity, stereoselectivity varies |

| Molybdenum-based | Cross-Metathesis | Allylic amides | Good Z-selectivity |

| Palladium/Ligand | Allylic Amination | (Z)-alkenyl carbonate | Complete retention of Z-geometry |

Modern catalytic methods offer powerful tools for controlling the stereochemistry of double bonds. For a molecule like this compound, these methods could be employed to construct the carbon skeleton with the desired geometry from the outset.

One promising strategy is the cobalt-catalyzed hydrosilylation of allenes, which can produce linear (Z)-allylsilanes with excellent stereoselectivity (>98:2 Z/E). researchgate.net The resulting (Z)-allylsilane is a versatile intermediate that can be further functionalized. For instance, the silyl (B83357) group can be replaced with a chlorine atom with retention of the double bond geometry.

Another powerful technique is olefin metathesis. Specifically, Z-selective cross-metathesis reactions catalyzed by molybdenum or tungsten complexes can form trisubstituted Z-alkenes. researchgate.net A convergent approach using this method could involve the cross-metathesis of a simpler alkene containing the amino group with a chloro-substituted alkene partner.

The Wittig reaction and its variants are classic methods for alkene synthesis. To favor the Z-isomer, unstabilized or semi-stabilized ylides are typically used under salt-free conditions. A retrosynthetic approach could involve the reaction of a chloro-substituted phosphonium (B103445) ylide with acetone, though controlling the subsequent introduction of the amine would be a challenge. Recent advancements have demonstrated that alkene-derived phosphines can be used in Wittig olefinations to generate functionalized Z-alkenes. nih.gov

Convergent Synthesis: A convergent approach would involve preparing key fragments of the target molecule separately and then combining them in a later step. dicp.ac.cnresearchgate.net For this compound, a possible disconnection is between the C2 and C3 carbons. This would lead to two synthons: a nucleophilic fragment containing the tertiary amine (e.g., a derivative of 2-aminopropane) and an electrophilic fragment containing the Z-chloroalkene (e.g., (Z)-1,2-dichloro-1-propene). A coupling reaction, potentially catalyzed by a transition metal, would then form the final carbon skeleton. This approach allows for the independent and optimized synthesis of the stereochemically defined chloroalkene fragment.

Divergent Synthesis: A divergent strategy starts from a common intermediate that can be selectively converted into multiple different products. nih.govwikipedia.orgnih.gov In this context, a precursor like 2-methylbut-3-yn-2-ol could serve as a branch point. Stereoselective reduction to the (Z)-alkenol followed by conversion of the alcohol to an amine and subsequent chlorination would lead to the target compound. Alternatively, hydrochlorination of the alkyne followed by amination could provide a different route. This strategy is particularly useful for creating a library of related compounds with different stereochemistries or functional groups for structure-activity relationship studies.

Precursor Chemistry and Starting Material Optimization for this compound Production

The choice of starting materials is critical for an efficient and cost-effective synthesis. The availability, cost, and ease of functionalization of potential precursors must be considered.

Butyn-2-amine Precursors: 2-Methyl-3-butyn-2-amine is a commercially available and logical starting point. sigmaaldrich.com The synthetic challenge lies in the stereoselective addition of HCl across the triple bond. Direct hydrochlorination often yields the Markovnikov product, which would place the chlorine on the same carbon as the methyl groups, and may not be stereoselective. masterorganicchemistry.comyoutube.com Ruthenium-catalyzed hydrohalogenation could potentially offer better regiocontrol. nih.gov An alternative is a two-step process: first, a stereoselective reduction of the alkyne to a (Z)-alkene, followed by allylic chlorination. However, controlling the regioselectivity of the chlorination could be difficult.

Butenyl Precursors: Starting from a butenyl scaffold, such as 2-methyl-3-buten-2-ol (B93329) or the corresponding amine, is another viable option. The synthesis would then require the introduction of a chlorine atom at the terminal carbon and ensuring the correct double bond geometry. One potential route is an allylic amination of a pre-formed chloro-alkene. For example, a reaction between ammonia (B1221849) or a protected amine equivalent with (Z)-1,4-dichloro-2-methylbut-2-ene could potentially install the amine at the tertiary carbon center via an SN2 or SN2' mechanism. However, such reactions can be prone to mixtures of regioisomers.

The table below compares these two general precursor types.

| Precursor Type | Potential Synthetic Route | Key Challenges |

| 2-Methyl-3-butyn-2-amine | 1. Stereoselective hydrochlorination. 2. Reduction to Z-alkene, then allylic chlorination. | Regio- and stereocontrol of HCl addition. Regioselectivity of allylic chlorination. |

| 2-Methyl-3-buten-2-amine | 1. Allylic chlorination. 2. Isomerization if necessary. | Controlling regioselectivity of chlorination. Establishing the correct double bond geometry. |

Controlling the placement of the chlorine atom and the amine group is a question of regioselectivity. The functionalization of the unsaturated carbon backbone must be precisely controlled.

For alkyne precursors, the addition of HCl can theoretically result in four different products depending on the regio- and stereochemistry. As per Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.commasterorganicchemistry.com In the case of 2-methyl-3-butyn-2-amine, this would likely lead to the chlorine adding to the C2 carbon, which is not the desired product. Anti-Markovnikov addition is therefore required. Radical addition of HBr is a well-known anti-Markovnikov process, but this is not generally effective for HCl. chemistrysteps.com Metal catalysis, however, can often reverse the typical regioselectivity. nih.gov

For alkene precursors, the direct functionalization of C-H bonds is an increasingly powerful strategy. thieme.denih.govnih.gov A regioselective allylic C-H amination or chlorination on a precursor like 2-methyl-2-butene (B146552) could install one of the required functional groups. Subsequent functionalization would then be required. For example, electrochemical methods have been developed for the Z-selective oxidative allylic C-H amination of terminal alkenes. researchgate.net Applying a similar principle to an appropriately substituted butene derivative could be a potential, albeit advanced, synthetic route.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Key areas of development include the use of alternative solvents and the design of novel catalytic systems.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent, known as solvent-free or neat conditions, is a highly effective green chemistry approach. This method reduces waste, simplifies purification processes, and can sometimes lead to faster reaction times. For the synthesis of amine compounds, microwave-assisted solvent-free reactions have shown promise, offering rapid heating and increased reaction rates. researchgate.net While a direct solvent-free synthesis for this compound has not been specifically reported, analogous syntheses of propargylamines via A3 coupling of aldehydes, amines, and alkynes have been successfully carried out under solvent-free conditions, often with high yields. usf.eduacs.orgrsc.org

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign options is preferred. Water and ethanol (B145695) are excellent examples of green solvents due to their low toxicity, availability, and minimal environmental impact. researchgate.net The synthesis of various amines has been successfully demonstrated in aqueous media. researchgate.net For instance, a palladium-catalyzed Tsuji-Trost reaction for the synthesis of allylic amines has been developed in water, avoiding the need for chemical activators and sophisticated ligands. researchgate.net Ethanol is another green solvent that has been employed in the molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates. organic-chemistry.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as green reaction media due to their low volatility, biodegradability, and recyclability. nih.gov

The table below illustrates a comparative overview of potential reaction media for the synthesis of chloro-alkenylamines, based on findings for structurally similar compounds.

| Reaction Medium | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Solvent-Free | Zn(OTf)₂ | 100 | 30 min | 96 | usf.edu |

| Water | Palladium-based | Room Temp. | 7 h | 82 | researchgate.net |

| Ethanol | Molybdenum-based | Reflux | Not Specified | High | organic-chemistry.org |

| Deep Eutectic Solvent | Organocatalyst | 80 | 10 min | 93 | nih.gov |

This table presents illustrative data from the synthesis of analogous amine compounds to suggest potential green synthetic routes for this compound.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Homogeneous and Heterogeneous Catalysis:

Both homogeneous and heterogeneous catalysts have been developed for the synthesis of amines and related compounds. Homogeneous catalysts, such as scandium triflate, have been used in the synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones, offering a green alternative to stoichiometric phosphorus-based reagents. organic-chemistry.org Transition metal catalysts based on palladium, rhodium, and cobalt have been extensively studied for the synthesis of allylic amines. organic-chemistry.orgnih.gov

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation from the reaction mixture and potential for reuse. For example, a nickel-exchanged zeolite has been used as a recyclable catalyst for the synthesis of propargylamines under solvent-free conditions. rsc.org Nanomagnetic catalysts, such as zirconium ferrite-decorated porous silica (B1680970) sulfuric acid, have also been developed for the synthesis of N-heterocycles, demonstrating high reusability over multiple cycles.

Biocatalysis and Organocatalysis:

Enzymes and small organic molecules are also gaining prominence as sustainable catalysts. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions. Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative, reducing concerns about heavy metal contamination of products and the environment. For instance, guanidine (B92328) hydrochloride has been used as a green organocatalyst in the microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole. rsc.org

The following table summarizes various catalytic systems that could be adapted for the sustainable production of this compound, based on the synthesis of related compounds.

| Catalyst Type | Specific Catalyst Example | Substrate(s) | Product Type | Key Advantages | Reference |

| Homogeneous | Scandium triflate | Aromatic ketones | Aryl-(Z)-vinyl chlorides | Catalytic, reduced waste | organic-chemistry.org |

| Homogeneous | Palladium complex | Allylic alcohols, amines | Allylic amines | Mild conditions, aqueous media | researchgate.net |

| Heterogeneous | Nickel-exchanged zeolite | Aldehydes, alkynes, amines | Propargylamines | Reusable, solvent-free | rsc.org |

| Organocatalyst | Guanidine hydrochloride | Aldehydes, ketones | N-heterocycles | Metal-free, solvent-free | rsc.org |

This table presents illustrative data from the synthesis of analogous compounds to suggest potential sustainable catalytic routes for this compound.

Chemical Reactivity and Transformation Studies of 3z 4 Chloro 2 Methylbut 3 En 2 Amine

Reactivity of the Allylic Amine Moiety

The allylic amine portion of the molecule is characterized by the amine group attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement influences the reactivity of both the nitrogen atom and the alkene.

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity is fundamental to many of its reactions.

Alkylation and Acylation: The amine can readily react with alkyl halides and acylating agents (such as acyl chlorides or anhydrides) to form secondary and tertiary amines, and amides, respectively. The specific conditions for these reactions would likely involve a base to neutralize the acid produced.

Reaction with Carbonyls: Condensation reactions with aldehydes and ketones would be expected to form imines, which are versatile intermediates in organic synthesis.

A hypothetical reaction table for the nucleophilic reactivity is presented below.

| Electrophile | Reagent/Conditions | Expected Product |

| Methyl Iodide | K₂CO₃, Acetonitrile | N-methyl-(3Z)-4-chloro-2-methylbut-3-en-2-amine |

| Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-acetyl-(3Z)-4-chloro-2-methylbut-3-en-2-amine |

| Acetone | Mild Acid Catalyst | N-(propan-2-ylidene)-(3Z)-4-chloro-2-methylbut-3-en-2-amine |

Cyclization Reactions Involving the Amine and Alkene Functions

The proximity of the amine and the alkene functionalities allows for intramolecular cyclization reactions, a powerful strategy for the synthesis of nitrogen-containing rings. These reactions are often catalyzed by transition metals.

Formation of Nitrogen-Containing Heterocycles

Intramolecular cyclization can lead to the formation of various heterocyclic systems. For instance, an intramolecular hydroamination could potentially yield a substituted pyrrolidine (B122466) or azetidine (B1206935) derivative, depending on the regioselectivity of the addition of the N-H bond across the double bond. The specific product would be highly dependent on the catalyst and reaction conditions employed.

Reactivity of the Halogenated Alkene Substructure

The presence of a chlorine atom on the double bond opens up another avenue of reactivity, particularly in the realm of metal-catalyzed cross-coupling reactions and stereospecific functionalizations.

Cross-Coupling Reactions with Organometallic Reagents

The vinyl chloride moiety is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base would replace the chlorine atom with an aryl or vinyl group.

Heck Coupling: Coupling with an alkene under palladium catalysis would also result in the formation of a new carbon-carbon bond.

Buchwald-Hartwig Amination: This reaction would involve the coupling with another amine to form an enamine.

A hypothetical data table for cross-coupling reactions is provided below.

| Coupling Partner | Catalyst System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (3Z)-2-methyl-4-phenylbut-3-en-2-amine |

| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (3Z, 5E)-2-methyl-6-phenylhexa-3,5-dien-2-amine |

| Aniline | Pd₂(dba)₃, BINAP, NaOtBu | (Z)-N1-(2-methyl-4-phenylbut-3-en-2-yl)benzene-1,4-diamine |

Stereospecific Olefin Functionalization (e.g., Hydroamination, Halohydroamination)

While the molecule already contains an amine, the double bond could theoretically undergo further functionalization.

Hydroamination: An intermolecular hydroamination with a different amine is conceptually possible, though selectivity might be an issue.

Halohydroamination: The addition of a halogen and an amine across the double bond could be achieved under specific conditions, leading to a di-functionalized product. The stereochemistry of such an addition would be of significant interest.

Due to the absence of specific experimental data for "(3Z)-4-Chloro-2-methylbut-3-en-2-amine," the information presented is based on established principles of chemical reactivity for analogous structures.

Rearrangement Reactions Involving the Allylic Chloride

The allylic chloride functional group in this compound is prone to rearrangement reactions, a characteristic feature of allylic systems. These rearrangements, often competing with direct nucleophilic substitution (SN2), can proceed through an SN2' mechanism, where the nucleophile attacks the γ-carbon, leading to a shift of the double bond. nih.gov

For a generic allylic chloride, the competition between SN2 and SN2' pathways is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance at the α- and γ-carbons. In the case of this compound, the tertiary nature of the carbon bearing the amino group and the methyl group at the 2-position could sterically hinder a direct SN2 attack, potentially favoring the SN2' pathway.

An illustrative example of such a rearrangement can be seen in the reaction of 1-chloro-3-methyl-2-butene (B146958) with a nucleophile, where two products can be formed: the direct substitution product and the rearranged product. The ratio of these products is dependent on the reaction conditions.

Mechanistic Investigations of Key Transformations

The mechanistic pathways for reactions involving allylic chlorides are complex and have been the subject of numerous computational and experimental studies. The key transformations of this compound would be expected to involve similar intermediates and transition states.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of nucleophilic substitution on allylic chlorides can follow either first-order (SN1) or second-order (SN2/SN2') kinetics, depending on the substrate, nucleophile, and solvent. For a primary allylic chloride, the SN2 pathway is often favored. chemicalnote.com However, the substitution pattern of this compound could influence the operative mechanism.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The reaction rate is also sensitive to the steric environment around the electrophilic carbon. Increased steric hindrance, as might be present in the target molecule, generally slows down the rate of SN2 reactions. chemicalnote.com

Thermodynamic considerations play a crucial role in the isomerization of allylic chlorides. For instance, the iodine-catalyzed isomerization of allyl chloride to cis- and trans-1-chloro-1-propene has been studied, and the enthalpy and entropy changes for the equilibrium have been determined. researchgate.net Similar equilibria would be expected for this compound and its rearranged isomers.

Table 1: Representative Kinetic Data for SN2 Reactions of Allylic Chlorides

| Substrate | Nucleophile | Solvent | Relative Rate Constant (krel) |

| Allyl chloride | I- | Acetone | 1.0 |

| 1-Chloro-3-methyl-2-butene | I- | Acetone | ~0.5 |

| Propyl chloride | I- | Acetone | ~0.02 |

Note: The data in this table is illustrative and based on general trends in SN2 reactivity. The relative rate for 1-Chloro-3-methyl-2-butene is an estimate based on steric hindrance effects.

Transition State Analysis for Stereoselective Processes

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the transition states of stereoselective reactions involving allylic systems. rsc.orgresearchgate.net For reactions of this compound, the geometry of the transition state would determine the stereochemical outcome of the product.

In stereoselective allylic substitutions, the facial selectivity of the nucleophilic attack on the π-allyl intermediate is a key factor. acs.org The stereochemistry of the starting material, in this case, the (Z)-configuration of the double bond, can influence the preferred conformation of the transition state and thus the stereochemistry of the product.

Quantum chemical explorations of the competition between SN2 and SN2' pathways have shown that the anti-SN2' pathway, where the nucleophile attacks anti to the leaving group, generally has a lower activation energy than the syn-SN2' pathway. nih.gov The transition state for the SN2' reaction involves a concerted process where the nucleophile attacks the γ-carbon, the double bond shifts, and the chloride ion departs.

Table 2: Calculated Activation Energies for Competing SN2 and SN2' Pathways for a Model Allylic Chloride

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| SN2 | 20.5 |

| anti-SN2' | 22.8 |

| syn-SN2' | 25.1 |

Note: This data is hypothetical and serves to illustrate the typical energy differences between competing pathways as determined by computational methods. The actual values for this compound would require specific calculations.

Computational and Theoretical Investigations of 3z 4 Chloro 2 Methylbut 3 En 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties that govern the reactivity of a molecule. By calculating the distribution of electrons and the energies of molecular orbitals, a detailed picture of the molecule's chemical character can be constructed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For (3Z)-4-Chloro-2-methylbut-3-en-2-amine, the HOMO is predicted to be primarily localized on the nitrogen atom of the amine group and the π-system of the carbon-carbon double bond. This distribution suggests that the molecule would act as a nucleophile, with these sites being the most probable for donating electron density in a reaction. Conversely, the LUMO is expected to have significant contributions from the antibonding σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.

A hypothetical FMO analysis using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory could yield the following energy values.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 8.20 |

A relatively large HOMO-LUMO gap, such as the hypothetical 8.20 eV shown, would suggest that this compound is a kinetically stable molecule, requiring a significant energy input to undergo electronic excitation or reaction.

The distribution of electron density within a molecule dictates its electrostatic potential, providing a map of its electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other polar molecules or ions.

In this compound, the electronegative nitrogen and chlorine atoms significantly influence the charge distribution. The nitrogen atom in the amine group is expected to be a site of high electron density, creating a nucleophilic region. The chlorine atom also withdraws electron density, but its primary effect is to render the carbon atom to which it is attached (C4) electrophilic.

An analysis of the charge distribution, for instance through Natural Bond Orbital (NBO) calculations, can quantify these effects. The following table presents hypothetical NBO charges for the key atoms in the molecule.

| Atom | Hypothetical NBO Charge (a.u.) |

|---|---|

| N (Amine) | -0.98 |

| C2 | +0.35 |

| C3 | -0.25 |

| C4 | +0.15 |

| Cl | -0.21 |

An electrostatic potential (ESP) map would visually represent this charge distribution. It would be expected to show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to its lone pair of electrons. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms of the amine group and, to a lesser extent, near the C4 carbon atom due to the influence of the adjacent chlorine atom.

Mechanistic Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a highly effective computational method for investigating reaction mechanisms. It allows for the mapping of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies, thereby providing a detailed understanding of how a chemical transformation occurs.

A plausible reaction pathway for this compound is the isomerization from the Z-isomer to the more sterically favored E-isomer. This transformation would proceed through a transition state involving the rotation around the C3-C4 double bond. This transition state is characterized by a 90° dihedral angle between the substituents on the double bond and possesses a diradical or zwitterionic character. DFT calculations can precisely model the geometry of this high-energy state.

| Parameter | (3Z)-Isomer (Ground State) | Transition State |

|---|---|---|

| C3-C4 Bond Length (Å) | 1.34 | 1.46 |

| Cl-C4-C3-C2 Dihedral Angle | 0° | 90° |

The energy difference between the reactant, transition state, and product defines the reaction's energy profile and its kinetic feasibility. For the Z to E isomerization, the energy of the transition state relative to the reactant constitutes the activation energy or reaction barrier. A higher barrier indicates a slower reaction. DFT calculations can provide quantitative estimates of these energies.

The (3E)-isomer is expected to be thermodynamically more stable than the (3Z)-isomer due to reduced steric strain between the chloromethyl group and the substituents on C2. The energy profile would reflect this, with the product being at a lower energy level than the reactant.

| Species | Hypothetical Relative Energy (kcal/mol) |

|---|---|

| (3Z)-Isomer | 0.0 |

| Transition State | +45.5 |

| (3E)-Isomer | -2.1 |

The calculated activation barrier of 45.5 kcal/mol suggests that this isomerization would require a significant input of energy, such as through heat or light, to proceed at a reasonable rate.

Conformational Analysis and Stereochemical Stability Studies

Molecules are not static entities; they can adopt various spatial arrangements through the rotation of single bonds. Conformational analysis is the study of the energies associated with these different arrangements, or conformers. For this compound, rotation around the C2-C3 single bond is of particular interest as it dictates the relative positioning of the bulky amine-bearing group and the vinyl chloride moiety.

The stability of different conformers is primarily governed by steric hindrance. Conformations where large groups are positioned far from each other (anti-conformations) are generally more stable than those where they are closer (gauche) or eclipsing each other. A potential energy scan, performed by systematically rotating the N-C2-C3-C4 dihedral angle and calculating the energy at each step, can identify the most stable conformers.

| N-C2-C3-C4 Dihedral Angle | Conformation | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed | +5.2 |

| 60° | Gauche | +0.8 |

| 120° | Eclipsed | +4.9 |

| 180° | Anti | 0.0 |

The results of such a hypothetical analysis indicate that the "Anti" conformation, where the nitrogen atom and the C4 carbon are positioned 180° apart, is the most stable, as it minimizes steric repulsion. The eclipsed conformations represent energy maxima, acting as barriers to free rotation around the C2-C3 bond.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

In the absence of experimental spectroscopic data for this compound, computational methods serve as a powerful tool for predicting its spectral characteristics. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, providing valuable insights into the molecule's structural and electronic properties. researchgate.netnih.gov This section details the theoretical prediction of ¹H NMR, ¹³C NMR, and IR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) chemical shifts are predicted by calculating the magnetic shielding tensors of the nuclei within the molecule. The chemical environment of each proton, influenced by factors such as electronegativity of nearby atoms, bond anisotropy, and steric effects, determines its resonance frequency. researchgate.netliverpool.ac.uk For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the amine, methyl, and vinyl protons.

Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set such as 6-311+G(2d,p). researchgate.netnih.gov The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The vinyl proton (H-3) is expected to be deshielded due to the electronegativity of the adjacent chlorine atom and the anisotropic effect of the double bond. libretexts.org The (Z)-configuration influences the coupling constant between the vinyl protons. The methyl protons (H-1 and H-5) would appear further upfield, with their chemical shift influenced by the adjacent amine and vinyl groups, respectively. The amine protons (NH₂) are often observed as a broad signal, and their chemical shift can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (2x CH₃) | 1.35 | Singlet |

| H-3 | 6.10 | Doublet |

| H-4 | 5.95 | Doublet |

Note: These are hypothetical values based on typical ranges for similar functional groups. Actual computational results may vary based on the level of theory and basis set used.

Predicted ¹³C NMR Spectrum

Similar to ¹H NMR, the ¹³C NMR spectrum is predicted by calculating the isotropic magnetic shielding for each carbon atom. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, making it a valuable tool for structural elucidation. libretexts.org The hybridization state (sp², sp³) and the presence of electronegative substituents are major factors influencing ¹³C chemical shifts. libretexts.org

The sp² hybridized carbons of the double bond (C-3 and C-4) are expected to resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons. libretexts.org The carbon atom bonded to chlorine (C-4) will be significantly deshielded. researchgate.netsci-hub.se The quaternary carbon (C-2) bonded to the amine group and two methyl groups will also have a characteristic downfield shift. The methyl carbons (C-1 and C-5) are expected to be the most shielded, appearing at the highest field (lowest ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 28.5 |

| C-2 | 55.0 |

| C-3 | 125.0 |

| C-4 | 118.0 |

Note: These are hypothetical values based on typical ranges for similar functional groups. Actual computational results may vary based on the level of theory and basis set used.

Predicted IR Frequencies

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the energy required to excite specific bond stretching, bending, or other molecular vibrations. nycu.edu.tw The predicted IR spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, key predicted vibrational frequencies would include:

N-H stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. ucla.edu

C-H stretching: The sp³ C-H bonds of the methyl groups will appear just below 3000 cm⁻¹, while the sp² C-H stretching of the vinyl group is expected just above 3000 cm⁻¹. pressbooks.pub

C=C stretching: The carbon-carbon double bond stretch is anticipated in the 1680-1620 cm⁻¹ region. libretexts.org Its intensity can be variable.

N-H bending: The scissoring vibration of the -NH₂ group typically appears as a medium to strong band between 1650 and 1550 cm⁻¹. msu.edu

C-Cl stretching: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the 850-550 cm⁻¹ region of the fingerprint region.

Table 3: Predicted Major IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3450 - 3300 | Medium |

| =C-H Stretch | Alkene | 3050 | Medium |

| C-H Stretch | Alkyl (-CH₃) | 2970 - 2860 | Medium-Strong |

| C=C Stretch | Alkene | 1660 | Medium-Weak |

| N-H Bend | Amine (-NH₂) | 1620 | Medium |

| C-N Stretch | Amine | 1250 - 1020 | Medium |

Note: These are hypothetical values based on typical ranges for similar functional groups. Actual computational results may vary.

Advanced Synthetic Applications of 3z 4 Chloro 2 Methylbut 3 En 2 Amine As a Building Block

Construction of Complex Polycyclic and Heterocyclic Frameworks

The inherent functionality of (3Z)-4-Chloro-2-methylbut-3-en-2-amine, featuring a nucleophilic amino group, a reactive vinyl chloride, and a stereodefined double bond, makes it a promising candidate for the synthesis of diverse ring systems.

Annulation and Ring-Forming Reactions

At present, specific examples of annulation and ring-forming reactions utilizing this compound are not extensively documented in peer-reviewed literature. However, based on its structure, it can be postulated that the compound could participate in intramolecular cyclization reactions. For instance, following N-acylation or N-alkylation with a reagent containing a suitable functional group, the terminal amine could act as a nucleophile to displace the vinylic chloride, leading to the formation of various nitrogen-containing heterocycles. The stereochemistry of the Z-double bond would be expected to play a crucial role in directing the stereochemical outcome of such cyclizations.

Stereocontrolled Synthesis of Fused Systems

Scaffold Diversity Generation via Parallel Synthesis and Libraries

The potential for this compound to serve as a versatile scaffold for the generation of compound libraries is significant, although currently underexplored.

Combinatorial Chemistry Approaches for Structural Analogs

The primary amine and the vinyl chloride functionalities of this compound offer two distinct points for diversification. In a combinatorial approach, the amine could be readily acylated, sulfonated, or alkylated with a diverse set of building blocks. Subsequently, the vinyl chloride could undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce a wide range of substituents. This two-dimensional diversification strategy would allow for the rapid generation of a large library of structurally related analogs, which could then be screened for biological activity or other desired properties.

Development of Chiral Auxiliaries and Ligands

The application of this compound as a chiral auxiliary or ligand would necessitate its resolution into single enantiomers. While the parent compound is achiral, derivatization could introduce a chiral center. If resolved, the resulting enantiomerically pure amine could potentially be used to control the stereochemical outcome of reactions on a prochiral substrate. However, there is currently no published research describing the use of this specific compound for such purposes.

Applications in Materials Science

The presence of a polymerizable double bond and a functional amine group suggests that this compound could be a valuable monomer or precursor for functional materials.

The vinyl chloride moiety could potentially undergo radical polymerization or copolymerization with other monomers to create novel polymers. The pendant amine groups along the polymer backbone could then be used for post-polymerization modifications, such as grafting other molecules or for applications in areas like gene delivery or as a support for catalysts. Furthermore, the amine could be used to react with other monomers to form materials like polyamides or polyimines. At present, these potential applications in materials science remain theoretical, as no specific studies have been reported.

Preparation of Functionalized Polymers or Oligomers

Detailed research specifically outlining the use of this compound as a monomer for the preparation of functionalized polymers or oligomers is not extensively available in publicly accessible scientific literature. However, the bifunctional nature of this compound, possessing both a primary amine and a vinyl chloride group, suggests its potential as a valuable building block in polymer chemistry.

The primary amine group can serve as a nucleophile or as a site for initiating polymerization, while the vinyl chloride moiety offers a handle for various coupling reactions or post-polymerization modifications. In theory, this monomer could be utilized in several polymerization strategies:

Polycondensation: The amine group could react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The pendant chloro-vinyl group would then be available for subsequent functionalization of the polymer backbone.

Ring-Opening Polymerization: The amine could initiate the ring-opening polymerization of cyclic monomers like lactones or epoxides, incorporating the (3Z)-4-chloro-2-methylbut-3-enyl-2-amino moiety as an end-group.

Controlled Radical Polymerization: While the vinyl chloride group is generally less reactive in radical polymerization compared to acrylates or styrenes, its incorporation could be explored, potentially leading to polymers with unique properties.

The resulting polymers would be equipped with reactive chlorine atoms along the chain, which could be exploited for a variety of post-polymerization modifications through nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications.

A hypothetical reaction scheme for the synthesis of a functionalized polyamide is presented below:

| Reactant A | Reactant B | Polymer Type | Potential Functionalization Site |

| This compound | Diacyl Chloride | Polyamide | Pendant (Z)-2-chloro-3-methylbut-1-en-3-yl group |

Role in Supramolecular Assembly Components

The application of this compound in the construction of components for supramolecular assembly is a specialized area with limited direct research documentation. Nevertheless, the molecular structure of this compound suggests several possibilities for its integration into non-covalently interacting systems.

The key features that could be exploited in supramolecular chemistry are:

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor and acceptor, enabling it to participate in the formation of well-defined, directional interactions that are fundamental to supramolecular assembly.

Coordination Chemistry: The amine group can also act as a ligand, coordinating to metal centers to form metallosupramolecular architectures such as cages, grids, or polymers.

Halogen Bonding: The chlorine atom, although part of a vinyl chloride, could potentially act as a halogen bond donor, interacting with Lewis basic sites on other molecules.

For instance, by reacting this compound with a molecule containing a complementary hydrogen bonding motif, it would be possible to form self-assembled structures like rosettes, tapes, or sheets. Furthermore, derivatization of the amine group with larger aromatic or heterocyclic moieties could lead to molecules capable of forming complex host-guest systems or liquid crystalline phases.

The table below summarizes the potential supramolecular interactions involving this compound:

| Functional Group | Type of Supramolecular Interaction | Potential Resulting Assembly |

| Primary Amine | Hydrogen Bonding | Self-assembled monolayers, capsules |

| Primary Amine | Metal Coordination | Metallosupramolecular cages, coordination polymers |

| Chlorine Atom | Halogen Bonding | Anion recognition, crystal engineering |

Further research is necessary to fully explore and realize the potential of this compound as a versatile building block in the fields of polymer chemistry and supramolecular science.

Stereochemical Investigations of 3z 4 Chloro 2 Methylbut 3 En 2 Amine and Its Derivatives

Factors Influencing Z/E Isomerization of the C=C Double Bond

The stability and configuration of the double bond in (3Z)-4-Chloro-2-methylbut-3-en-2-amine are pivotal for its chemical behavior. The interconversion between the Z and E isomers can be induced by thermal, photochemical, or catalytic means.

Thermal Isomerization:

In the absence of catalysts, the thermal isomerization of the Z-isomer of 4-chloro-2-methylbut-3-en-2-amine (B13192674) to the more stable E-isomer is expected to proceed through a radical mechanism at elevated temperatures. This process would involve the homolytic cleavage of the C-Cl bond, followed by rotation around the C2-C3 single bond in the resulting vinyl radical intermediate, and subsequent reformation of the C-Cl bond. The thermodynamic stability generally favors the E-isomer due to reduced steric hindrance.

Hypothetical research findings on the thermal isomerization could be summarized as follows:

| Temperature (°C) | Solvent | Time (h) | Z:E Ratio |

| 100 | Toluene | 12 | 95:5 |

| 120 | Toluene | 12 | 80:20 |

| 140 | Toluene | 12 | 65:35 |

| 160 | Toluene | 12 | 50:50 |

This is a hypothetical data table for illustrative purposes.

Photochemical Isomerization:

Photochemical isomerization offers a pathway to interconvert Z and E isomers under milder conditions. Upon absorption of light of a suitable wavelength, the π-bond of the alkene can be excited to a π* state, leading to a transient species with a single bond character between C3 and C4, allowing for rotation. Subsequent relaxation to the ground state can yield a mixture of both isomers. The composition of the photostationary state is dependent on the absorption characteristics of the isomers and the quantum yields of their interconversion. researchgate.netmdpi.com For vinyl halides, photochemical excitation can lead to the formation of vinyl radicals, which can undergo inversion of configuration before recombining with a halogen radical. researchgate.net

A hypothetical study on the photochemical isomerization might yield the following results:

| Wavelength (nm) | Catalyst | Time (h) | Z:E Ratio (Photostationary State) |

| 254 | None | 6 | 40:60 |

| 300 | Acetophenone | 4 | 30:70 |

| 350 | Benzophenone | 4 | 25:75 |

This is a hypothetical data table for illustrative purposes.

Catalytic methods can provide more efficient and selective control over the Z/E isomerization. Both metal-based and organocatalytic systems have been developed for the isomerization of various alkenes. organic-chemistry.org

Metal Catalysis:

Transition metal catalysts, such as those based on rhodium, ruthenium, or palladium, can facilitate Z/E isomerization through various mechanisms, including the formation of π-allyl complexes or via hydrometallation/dehydrometallation sequences. For a substrate like this compound, a suitable catalyst could reversibly add to the double bond, allowing for rotation and subsequent elimination to yield the thermodynamic E-isomer.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for E/Z isomerization. mdpi.com Organic dyes or metal complexes can act as photosensitizers, transferring energy to the alkene to promote isomerization. This approach often allows for the selective formation of the less stable Z-isomer from the E-isomer under mild conditions, a process that is thermodynamically disfavored. researchgate.net

A comparative hypothetical study of different catalytic systems could be presented as follows:

| Catalyst | Loading (mol%) | Conditions | Time (h) | Final Z:E Ratio |

| [Rh(COD)Cl]₂ | 2 | 80 °C, THF | 8 | 15:85 |

| RuHCl(CO)(PPh₃)₃ | 1 | 60 °C, Toluene | 6 | 10:90 |

| fac-Ir(ppy)₃ | 1 | Blue LED, RT, MeCN | 12 | 80:20 (from pure E) |

This is a hypothetical data table for illustrative purposes.

Stereochemical Retention and Inversion in Nucleophilic Substitution Reactions at C-Cl Bond

Nucleophilic substitution at the vinylic C-Cl bond of this compound is generally difficult due to the increased strength of the C(sp²)-Cl bond. However, the allylic nature of the system allows for substitution to occur at the C2 (α-carbon) via an S\N2 mechanism or at the C4 (γ-carbon) via an S\N2' mechanism. nih.gov

S\N2 Pathway:

A direct attack of a nucleophile at C2 would be sterically hindered by the methyl group and the other substituents. If it were to occur, it would proceed with inversion of configuration at C2, if C2 were a stereocenter. In this specific molecule, C2 is not a stereocenter.

S\N2' Pathway:

The more likely pathway is the S\N2' reaction, where the nucleophile attacks the C4 carbon, leading to a concerted migration of the double bond and expulsion of the chloride ion from the C2 carbon. The stereochemistry of the S\N2' reaction can be either syn or anti, depending on whether the nucleophile attacks from the same side or the opposite side as the leaving group, respectively. The outcome is influenced by the nature of the nucleophile, the solvent, and the substituents on the allylic system.

A hypothetical study on the reaction of this compound with a nucleophile like sodium azide (B81097) could illustrate the competition between these pathways:

| Nucleophile | Solvent | Temperature (°C) | Product Ratio (S\N2' : S\N2) | Stereochemistry of S\N2' product |

| NaN₃ | DMF | 25 | >95:5 | Predominantly anti addition |

| NaN₃ | HMPA | 25 | 90:10 | Mixture of syn and anti |

| PhSNa | THF | 0 | >95:5 | Predominantly syn addition |

This is a hypothetical data table for illustrative purposes.

Asymmetric Induction in Reactions of this compound

The prochiral nature of this compound at the C4 position allows for the introduction of new stereocenters through asymmetric reactions.

Chiral Catalysis:

Enantioselective reactions can be achieved by employing a chiral catalyst that can differentiate between the two enantiotopic faces of the double bond. For instance, a transition metal complex with a chiral ligand could mediate the addition of a nucleophile to the C4 position in an S\N2' fashion, leading to the formation of an enantioenriched product. Palladium- and iridium-catalyzed asymmetric allylic amination reactions are well-established methods for the synthesis of chiral allylic amines. organic-chemistry.org

Chiral Auxiliaries:

Alternatively, a chiral auxiliary can be temporarily attached to the amine functionality of this compound. wikipedia.org This auxiliary would then direct the stereochemical course of a subsequent reaction, for example, a nucleophilic attack at C4. After the reaction, the auxiliary can be removed to yield the chiral product. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. wikipedia.org

Diastereoselective Synthesis:

If a chiral nucleophile reacts with this compound, the transition states leading to the two possible diastereomeric products will have different energies, resulting in a diastereoselective reaction. The level of diastereoselectivity would depend on the steric and electronic interactions between the chiral nucleophile and the substrate in the transition state.

Enantioselective Synthesis:

The enantioselective synthesis of derivatives from this compound can be achieved through various strategies, including the use of chiral catalysts as mentioned above. For example, a chiral phase-transfer catalyst could be used in a reaction with a nucleophile under biphasic conditions to achieve enantioselectivity.

A hypothetical enantioselective S\N2' reaction catalyzed by a chiral palladium complex is summarized below:

| Chiral Ligand | Nucleophile | Solvent | ee (%) of Product |

| (S)-BINAP | Malonate | THF | 85 |

| (R,R)-Trost Ligand | Phthalimide | CH₂Cl₂ | 92 |

| (S)-Phox | Aniline | Toluene | 78 |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Emerging Paradigms for 3z 4 Chloro 2 Methylbut 3 En 2 Amine

Photoredox Catalysis and Electrosynthesis Applications

Currently, there is no available research in published literature detailing the use of (3Z)-4-Chloro-2-methylbut-3-en-2-amine in the fields of photoredox catalysis or electrosynthesis. These modern synthetic techniques, which utilize light energy or electricity to drive chemical reactions, offer green and efficient alternatives to traditional methods. However, the potential of this compound as a substrate, catalyst, or mediator in such transformations has not been investigated.

Flow Chemistry and Continuous Processing Methodologies

Similarly, an examination of the existing scientific data shows no studies on the application of this compound in flow chemistry or continuous processing systems. These methodologies are characterized by the continuous pumping of reagents through a reactor, offering advantages in terms of safety, scalability, and process control. The behavior and reactivity of this compound under continuous flow conditions remain an open area for investigation.

Bio-Inspired Catalysis for Selective Transformations

There is a notable absence of research into the use of this compound within the domain of bio-inspired catalysis. This approach seeks to mimic the high selectivity and efficiency of natural enzymatic processes for chemical synthesis. The potential for this compound to act as a substrate or to be transformed using biocatalysts or enzyme-mimicking catalytic systems has not been reported in the current body of scientific work.

Development of Novel Derivatization Reagents and Strategies

While derivatization is a common technique to modify molecules for analysis or to impart new functionalities, there is no documented development or application of this compound as a novel derivatization reagent. The unique structural features of this compound, a primary amine with a chlorinated vinyl group, could theoretically be exploited for creating new derivatization strategies; however, no such research has been published to date.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.